molecular formula C25H23N3O3 B2551418 2-[3-(4-methylphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(2-phenylethyl)acetamide CAS No. 899782-24-2

2-[3-(4-methylphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(2-phenylethyl)acetamide

Cat. No.: B2551418
CAS No.: 899782-24-2
M. Wt: 413.477
InChI Key: AJDKYBDPDFXFRB-UHFFFAOYSA-N
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Description

2-[3-(4-methylphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(2-phenylethyl)acetamide is a useful research compound. Its molecular formula is C25H23N3O3 and its molecular weight is 413.477. The purity is usually 95%.
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Scientific Research Applications

Analgesic and Anti-inflammatory Activities

Research into related quinazoline derivatives has shown potential for analgesic and anti-inflammatory activities. For instance, certain phenyl acetoacetamides and their derivatives have been evaluated for these properties, with some compounds showing significant activity comparable to standard drugs such as pentazocine and aspirin (N. Gopa, E. Porchezhian, G. Sarma, 2001). Moreover, novel syntheses of related compounds have aimed at enhancing antimicrobial activity, suggesting a broad spectrum of biological applications for such chemical structures (N. Rao et al., 2020).

Structural and Inclusion Properties

Quinazoline derivatives have been studied for their structural aspects and properties when forming salt and inclusion compounds. Some compounds exhibit interesting behaviors with mineral acids, leading to the formation of gels or crystalline solids, which could have implications for material science and drug formulation (A. Karmakar, R. Sarma, J. Baruah, 2007).

Antimicrobial and Antitumor Activities

Several quinazolinone derivatives have been synthesized and evaluated for their antimicrobial and antitumor activities. Some compounds have shown promising results, indicating potential for the development of new therapeutic agents. For example, certain quinazolinones have demonstrated significant antimicrobial activity against various bacterial strains, pointing to their potential use in combating infectious diseases (N. Patel, A. R. Shaikh, 2011). Furthermore, a study on 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones revealed good antimicrobial properties, suggesting a fruitful area for further research (V. Alagarsamy et al., 2015).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. For example, some quinazolinone derivatives are known to inhibit certain enzymes, which can lead to their anticancer or antimicrobial effects .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and biological activity. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Future research could involve synthesizing this compound and studying its properties in more detail. This could include investigating its potential biological activities and determining its physical and chemical properties .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-[3-(4-methylphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(2-phenylethyl)acetamide' involves the condensation of 4-methylbenzaldehyde with anthranilic acid to form 4-methylquinazoline-2-carboxylic acid. This is then reacted with acetic anhydride to form 2-acetyl-4-methylquinazoline. The resulting compound is then reacted with 2-phenylethylamine to form 2-[3-(4-methylphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(2-phenylethyl)acetamide.", "Starting Materials": [ "4-methylbenzaldehyde", "anthranilic acid", "acetic anhydride", "2-phenylethylamine" ], "Reaction": [ "Condensation of 4-methylbenzaldehyde with anthranilic acid in the presence of a catalyst to form 4-methylquinazoline-2-carboxylic acid", "Reaction of 4-methylquinazoline-2-carboxylic acid with acetic anhydride in the presence of a catalyst to form 2-acetyl-4-methylquinazoline", "Reaction of 2-acetyl-4-methylquinazoline with 2-phenylethylamine in the presence of a catalyst to form 2-[3-(4-methylphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(2-phenylethyl)acetamide" ] }

899782-24-2

Molecular Formula

C25H23N3O3

Molecular Weight

413.477

IUPAC Name

2-[3-(4-methylphenyl)-2,4-dioxoquinazolin-1-yl]-N-(2-phenylethyl)acetamide

InChI

InChI=1S/C25H23N3O3/c1-18-11-13-20(14-12-18)28-24(30)21-9-5-6-10-22(21)27(25(28)31)17-23(29)26-16-15-19-7-3-2-4-8-19/h2-14H,15-17H2,1H3,(H,26,29)

InChI Key

AJDKYBDPDFXFRB-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NCCC4=CC=CC=C4

solubility

not available

Origin of Product

United States

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